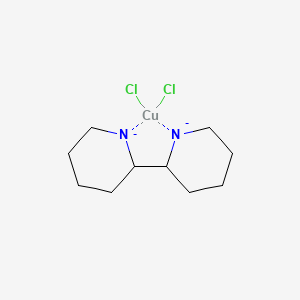

Copper(II) dichlorobipyridyl

Vue d'ensemble

Description

Copper(II) dichlorobipyridyl, also known as this compound, is a useful research compound. Its molecular formula is C10H18Cl2CuN2-2 and its molecular weight is 300.71 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 299.014301 g/mol and the complexity rating of the compound is 144. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 169940. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

Copper(II) dichlorobipyridyl primarily targets enzymes and proteins that require copper as a cofactor . Copper is involved in several enzymes, playing a crucial role in ROS production, tumor progression, metastasis, and angiogenesis . It is also found at high levels in serum and tissues of several types of human cancers .

Mode of Action

This compound interacts with its targets by cycling between its reduced Cu(I) and oxidized Cu(II) states . This redox-cycling propensity is vital for copper to act as a catalytic co-factor in enzymes . The compound’s interaction with its targets leads to changes in the redox state of the cell, affecting various cellular processes .

Biochemical Pathways

This compound affects several biochemical pathways. For instance, it is involved in the glutathione and NRF2 redox pathways . It also plays a role in metal homeostasis, altering labile Cu(I)/Cu(II) ratios through an increase in labile Cu(II), while overall labile copper levels decrease . Furthermore, copper is coordinated by salubrinal through the thionic group, showing a DPPH radical scavenging ability higher than that of salubrinal alone .

Pharmacokinetics

Copper complexes have been shown to exhibit cytotoxic effects on a panel of human cancer cell lines and anti-inflammatory potential in vitro . More research is needed to fully understand the pharmacokinetics of this compound.

Result of Action

This compound has significant molecular and cellular effects. For instance, copper (II) ions in organelles called mitochondria directly catalyze the oxidation of metabolic molecules called NADH by hydrogen peroxide to give NAD+ ions . This drives the metabolic and epigenetic programming that underlies immune-cell activation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, soil contamination with heavy metals like copper can cause toxic effects on plants, animals, and humans . Moreover, bioavailable copper has pronounced impacts on the structure of the transcriptionally active bacterial community, overruling other environmental factors .

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

Copper(II) dichlorobipyridyl interacts with various biomolecules in biochemical reactions. For instance, it has been prepared by the treatment of CuCl2·2H2O and 2,2′-bipyridine-4,4′-dicarboxylic acid (bpdcH2) with 1,3-diaminopropane (dap) or ethylenediamine (en) . The coordination numbers and coordination geometries of this compound strongly influence its function and reactivity in biological and environmental systems .

Cellular Effects

Copper complexes have long been considered as a promising class of anticancer or antibacterial therapeutics .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. For instance, it has been shown to interact with enzymes and proteins, leading to changes in gene expression .

Temporal Effects in Laboratory Settings

Copper complexes are known for their stability and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models are yet to be studied. Copper complexes have been shown to exhibit toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux or metabolite levels .

Transport and Distribution

Copper complexes are known to interact with transporters or binding proteins .

Subcellular Localization

Copper complexes are known to be directed to specific compartments or organelles based on targeting signals or post-translational modifications .

Propriétés

IUPAC Name |

dichlorocopper;2-piperidin-1-id-2-ylpiperidin-1-ide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2.2ClH.Cu/c1-3-7-11-9(5-1)10-6-2-4-8-12-10;;;/h9-10H,1-8H2;2*1H;/q-2;;;+2/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOOYCKBWPILABH-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC[N-]C(C1)C2CCCC[N-]2.Cl[Cu]Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18Cl2CuN2-2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80715544 | |

| Record name | dichlorocopper;2-piperidin-1-id-2-ylpiperidin-1-ide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80715544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22393-36-8 | |

| Record name | dichlorocopper;2-piperidin-1-id-2-ylpiperidin-1-ide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80715544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

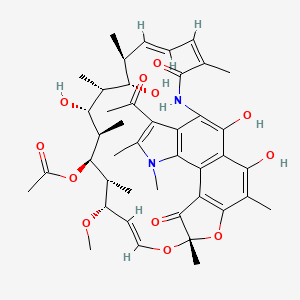

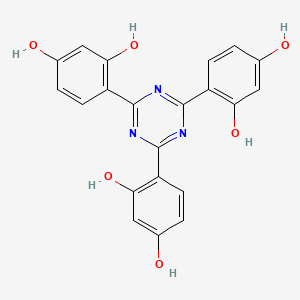

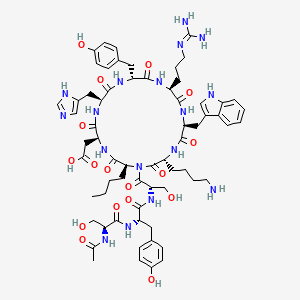

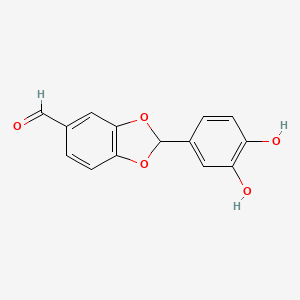

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(R)-7-(Hexyloxy)-3,4,12,12a-tetrahydro-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazine-6,8-dione 4-methylbenzenesulfonate](/img/structure/B3028501.png)

![4-Chlorothiazolo[4,5-C]pyridine](/img/structure/B3028505.png)